molecular formula C19H26N4O B5963289 N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

Numéro de catalogue B5963289
Poids moléculaire: 326.4 g/mol
Clé InChI: YATLVPZSNBXEQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. The drug works by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. By blocking DPP-4, the drug increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucose production in the liver.

Mécanisme D'action

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors work by blocking the enzyme N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide, the drug increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucose production in the liver. The mechanism of action of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors is therefore similar to that of GLP-1 receptor agonists, which also increase the levels of GLP-1.
Biochemical and Physiological Effects:
N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, and decreased glucose production in the liver. In addition, N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. These effects are thought to be mediated by the increased levels of incretin hormones, which have pleiotropic effects beyond glucose regulation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in lab experiments include their specificity and potency in blocking N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide activity, as well as their well-established mechanism of action. N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have also been extensively studied in clinical trials, which provides a wealth of information on their pharmacokinetics and pharmacodynamics. The limitations of using N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in lab experiments include their cost and availability, as well as the potential for off-target effects.

Orientations Futures

There are several future directions for research on N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors, including the development of more potent and selective inhibitors, the investigation of their effects on other metabolic pathways, and the exploration of their potential in combination therapy with other antidiabetic drugs. In addition, there is growing interest in the use of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in the treatment of other diseases, such as cardiovascular disease and Alzheimer's disease. Further research is needed to fully understand the potential of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in these areas.

Méthodes De Synthèse

The synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors involves several steps, including the preparation of key intermediates and the final coupling of these intermediates to form the target compound. One of the most commonly used methods for the synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors involves the use of 1,3-dipolar cycloaddition reactions between azides and alkynes, which leads to the formation of 1,2,3-triazoles. This method, known as click chemistry, has been widely used in the synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors due to its efficiency and versatility.

Applications De Recherche Scientifique

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. Several clinical trials have demonstrated the efficacy and safety of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in improving glycemic control in patients with type 2 diabetes.

Propriétés

IUPAC Name

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-21(19(24)18-10-12-20-22(18)2)17-9-6-13-23(15-17)14-11-16-7-4-3-5-8-16/h3-5,7-8,10,12,17H,6,9,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATLVPZSNBXEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.